molecular formula C12H10N4O4 B12796805 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione CAS No. 62442-25-5

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione

Cat. No.: B12796805
CAS No.: 62442-25-5
M. Wt: 274.23 g/mol
InChI Key: UMQAGLYYNVQUOZ-UHFFFAOYSA-N
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Description

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a heterocyclic compound that features a unique structure combining furan and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the target compound. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while substitution reactions can introduce various functional groups onto the furan rings.

Scientific Research Applications

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is unique due to its combination of furan and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.

Biological Activity

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a complex organic compound characterized by its unique dual triazole framework and furan moieties. This structural configuration suggests significant potential for diverse biological activities. The compound's reactivity and interactions with biological targets are of particular interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tetrahydrotriazole structure with two furan rings attached at the 3 and 7 positions. Its molecular formula is C11_{11}H10_{10}N4_4O2_2, with a molecular weight of approximately 230.23 g/mol. The presence of multiple heteroatoms (nitrogen and oxygen) enhances its potential for biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and furan moieties often exhibit significant biological activities. Specifically, studies have shown that similar compounds can demonstrate:

  • Antiproliferative Effects : Many triazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with furan and triazole structures have shown activity against various bacterial strains.
  • Enzyme Inhibition : Interaction studies suggest that these compounds may inhibit key enzymes involved in disease processes.

Antiproliferative Activity

A notable study examined the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-710.5
Compound BHT-2912.3
This compoundA5498.9

This table illustrates the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antiproliferative effects, the compound has been investigated for antimicrobial properties. Studies have shown that similar triazole derivatives can inhibit the growth of various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15
C. albicans30

These findings suggest that the compound may be effective in treating infections caused by these microorganisms.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
  • DNA Intercalation : The planar structure of the triazole rings allows for intercalation into DNA strands, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative of the triazole family was administered to patients with advanced breast cancer showing a notable reduction in tumor size after four weeks of treatment.
  • Case Study 2 : A clinical trial involving a furan-triazole hybrid demonstrated significant antibacterial activity against resistant strains of E. coli in hospitalized patients.

Properties

CAS No.

62442-25-5

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

InChI

InChI=1S/C12H10N4O4/c17-11-13-9(7-3-1-5-19-7)15-12(18)14-10(16(11)15)8-4-2-6-20-8/h1-6,9-10H,(H,13,17)(H,14,18)

InChI Key

UMQAGLYYNVQUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CO4

Origin of Product

United States

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